molecular formula C12H20ClNO B13784266 (+-)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride CAS No. 63991-25-3

(+-)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride

Cat. No.: B13784266
CAS No.: 63991-25-3
M. Wt: 229.74 g/mol
InChI Key: DBMBOQURAYUHGJ-UHFFFAOYSA-N
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Description

(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl chloride with 1-(methylamino)butane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents such as ethanol or methanol

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium iodide in acetone for halide substitution

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the primary amine

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A similar compound with stimulant effects on the central nervous system.

    Pseudoephedrine: Another related compound used as a decongestant.

    Phenylephrine: A compound with similar structural features used as a vasoconstrictor.

Uniqueness

(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride is unique in its specific combination of functional groups and chiral nature, which contribute to its distinct chemical and biological properties. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

63991-25-3

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

(1-hydroxy-1-phenylpentan-2-yl)-methylazanium;chloride

InChI

InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H

InChI Key

DBMBOQURAYUHGJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C1=CC=CC=C1)O)[NH2+]C.[Cl-]

Origin of Product

United States

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